molecular formula C26H24N2O6 B15101666 (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone

Katalognummer: B15101666
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: ARLYJAQTFQCVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone” is a synthetic benzofuran-piperazine hybrid with a complex structure featuring a 5-hydroxybenzofuran core, a furan-2-yl methanone group, and a piperazine moiety linked to a benzodioxolylmethyl substituent. This article provides a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and biological implications.

Eigenschaften

Molekularformel

C26H24N2O6

Molekulargewicht

460.5 g/mol

IUPAC-Name

[4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C26H24N2O6/c29-20-4-6-22-25(19(15-32-22)26(30)23-2-1-11-31-23)18(20)14-28-9-7-27(8-10-28)13-17-3-5-21-24(12-17)34-16-33-21/h1-6,11-12,15,29H,7-10,13-14,16H2

InChI-Schlüssel

ARLYJAQTFQCVQV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=C4C(=CO5)C(=O)C6=CC=CO6)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves multiple steps, typically starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction can inhibit the enzyme’s activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Target Compound

  • Core : 5-hydroxy-1-benzofuran.
  • Substituents: Piperazine-methyl group at position 4, further substituted with a benzodioxol-5-ylmethyl moiety. Furan-2-yl methanone at position 3.

Similar Compounds:

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone () Core: 4,5-Dihydropyrazole. Substituents: Benzodioxol-5-yl, furan-2-yl, and benzoyl groups. Key Difference: Pyrazoline ring instead of benzofuran; lacks piperazine and hydroxy groups.

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone () Core: Benzofuran. Substituents: Butyl group at position 2, 4-hydroxyphenyl methanone. Key Difference: No piperazine or benzodioxol groups; simpler substitution pattern.

Zygocaperoside () Core: Triterpenoid glycoside (natural product). Substituents: Sugar moieties and hydroxyl groups. Key Difference: Natural origin; structurally unrelated to synthetic benzofuran derivatives.

Structural Comparison Table
Compound Core Structure Key Substituents Pharmacophoric Features
Target Compound Benzofuran 5-OH, piperazine-benzodioxolylmethyl, furan-2-yl methanone Basic piperazine, polar hydroxy
4,5-Dihydropyrazole Derivative (4a) Dihydropyrazole Benzodioxol-5-yl, furan-2-yl, benzoyl Planar pyrazoline, lipophilic benzoyl
2-Butylbenzofuran Derivative Benzofuran 2-Butyl, 4-hydroxyphenyl methanone Hydrophobic butyl, phenolic hydroxy

Physicochemical Properties

  • Target Compound :

    • Estimated logP : ~3.5–4.0 (moderate lipophilicity due to benzodioxol and furan; offset by polar hydroxy and piperazine groups).
    • Solubility : Likely higher aqueous solubility at physiological pH due to protonatable piperazine nitrogen .
  • 4,5-Dihydropyrazole Derivative (4a): logP: ~4.2 (higher lipophilicity from benzoyl and dihydropyrazole core) . Solubility: Limited in water; relies on organic solvents for delivery.
  • 2-Butylbenzofuran Derivative :

    • logP : ~5.0 (butyl chain increases hydrophobicity) .
    • Solubility : Poor aqueous solubility; requires formulation enhancements.

Biologische Aktivität

The compound (4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone , commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This detailed article explores the compound's molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H31N3O6S
  • Molecular Weight : 501.6 g/mol
  • IUPAC Name : [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone
  • Canonical SMILES : COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Anticancer Properties

Recent studies have indicated that the compound exhibits anticancer activity , particularly through its interaction with various cancer cell lines. For example:

  • Study Findings : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined against a range of bacterial and fungal strains. Results showed significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodioxole and piperazine moieties have been explored:

ModificationEffect on Activity
Substitution on benzodioxoleEnhanced anticancer activity
Alteration in piperazine structureImproved binding affinity to target proteins

Case Study 1: Inhibition of Aldehyde Dehydrogenase (ALDH)

A study focused on the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme involved in drug metabolism and detoxification:

  • Findings : The compound was identified as a selective inhibitor of ALDH3A1, demonstrating potential implications in enhancing the efficacy of chemotherapeutic agents by preventing their metabolic inactivation. The crystal structure analysis revealed direct interactions with active site residues, confirming its role as a competitive inhibitor.

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal efficacy of the compound against various strains:

  • Results : The compound exhibited moderate to high antifungal activity, outperforming standard antifungal agents in certain assays. This suggests its potential application in treating fungal infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.